Cas no 1353996-38-9 (2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide)

2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide 化学的及び物理的性質
名前と識別子
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- 2-Amino-n-cyclopropyl-n-((r)-1-methyl-pyrrolidin-3-yl)-acetamide
- (R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide
- AM95384
- 2-Amino-N-cyclopropyl-N-((R)-1-methylpyrrolidin-3-yl)acetamide
- 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide
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- インチ: 1S/C10H19N3O/c1-12-5-4-9(7-12)13(8-2-3-8)10(14)6-11/h8-9H,2-7,11H2,1H3/t9-/m1/s1
- InChIKey: NIZQDYZYZYAHCD-SECBINFHSA-N
- SMILES: O=C(CN)N([C@H]1CN(C)CC1)C1CC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 14
- 回転可能化学結合数: 3
- 複雑さ: 227
- トポロジー分子極性表面積: 49.6
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Fluorochem | 082778-500mg |
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide |
1353996-38-9 | 500mg |
£755.00 | 2022-03-01 | ||
Chemenu | CM498111-1g |
(R)-2-Amino-N-cyclopropyl-N-(1-methylpyrrolidin-3-yl)acetamide |
1353996-38-9 | 97% | 1g |
$1499 | 2023-01-01 |
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide 関連文献
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Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamideに関する追加情報
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide: A Comprehensive Overview
2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS No. 1353996-38-9) is a synthetic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of acetamide with unique structural features that make it a valuable candidate for various applications, particularly in the development of novel therapeutic agents.
The chemical structure of 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide is characterized by a cyclopropyl group, an amino group, and a chiral (R)-1-methyl-pyrrolidin-3-yl moiety. These functional groups contribute to its distinct pharmacological properties and potential biological activities. The cyclopropyl ring, known for its high reactivity due to ring strain, can enhance the compound's ability to interact with specific biological targets. The amino group and the chiral center provide additional points of interaction, which can be crucial for binding to receptors or enzymes.
Recent studies have explored the potential of 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide in various therapeutic areas. One notable application is in the treatment of neurological disorders. Research has shown that this compound can modulate certain neurotransmitter systems, particularly those involving serotonin and dopamine. This modulation can have beneficial effects on conditions such as depression, anxiety, and neurodegenerative diseases.
In addition to its potential in neuropharmacology, 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide has been investigated for its anti-inflammatory properties. In vitro and in vivo studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress. These findings suggest that it may be useful in treating inflammatory conditions such as arthritis and other autoimmune diseases.
The synthesis of 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide involves several well-established chemical reactions. The key steps typically include the formation of the cyclopropyl group through a ring-closing metathesis reaction, followed by the introduction of the amino and chiral pyrrolidine moieties via selective substitution reactions. The overall synthetic route is designed to ensure high yields and purity, making it suitable for large-scale production.
In terms of safety and toxicity, preliminary studies have indicated that 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide exhibits a favorable safety profile. However, further research is needed to fully understand its long-term effects and potential side effects. Preclinical trials have shown promising results, but clinical trials are essential to validate these findings and determine the compound's efficacy and safety in human subjects.
The future prospects for 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide are promising. Ongoing research aims to optimize its pharmacokinetic properties, enhance its bioavailability, and explore new therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are driving innovation in this field, with the ultimate goal of developing effective treatments for a wide range of medical conditions.
In conclusion, 2-Amino-N-cyclopropyl-N-((R)-1-methyl-pyrrolidin-3-yl)-acetamide (CAS No. 1353996-38-9) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and pharmacological properties make it an exciting candidate for further development and clinical application.
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